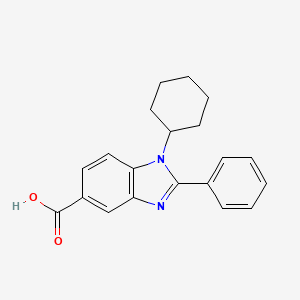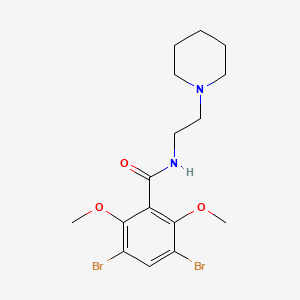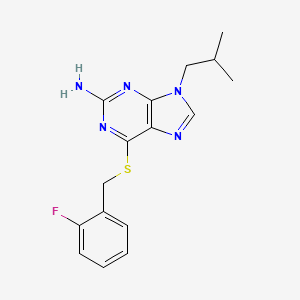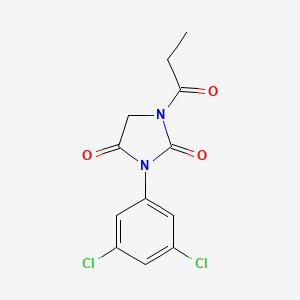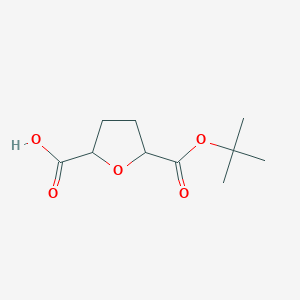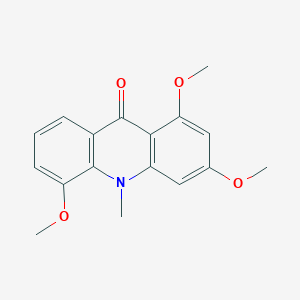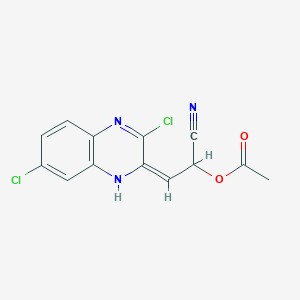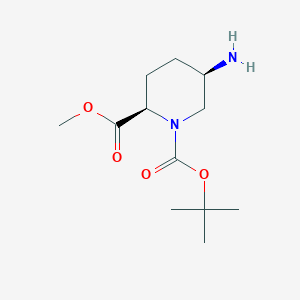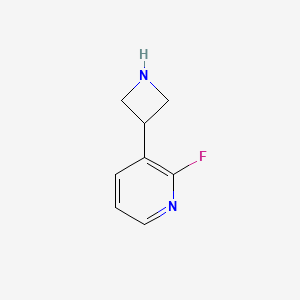
3-(Azetidin-3-yl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)-2-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a nucleophilic substitution reaction to introduce the fluoropyridine group .
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-2-fluoropyridine often employs green chemistry principles to minimize environmental impact. This includes the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluoropyridine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution at the fluoropyridine site can produce a variety of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Azetidin-3-yl)-1H-pyrrole: Similar in structure but lacks the fluorine atom, which can affect its biological activity.
3-(Azetidin-3-yl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole: Contains a different heterocyclic moiety, leading to distinct chemical and biological properties.
Uniqueness
3-(Azetidin-3-yl)-2-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H9FN2 |
|---|---|
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
RCNHLGUCVDTSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


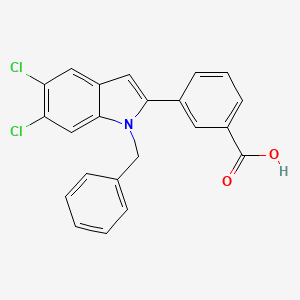
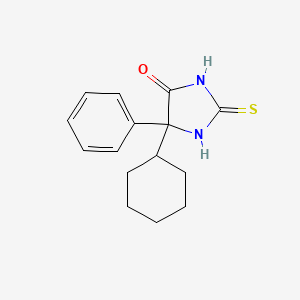

![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
